[1,3]Dioxolo[4,5-f]quinoline

Catalog No.
S12364273
CAS No.
234-20-8
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]Dioxolo[4,5-f]quinoline

CAS Number

234-20-8

Product Name

[1,3]Dioxolo[4,5-f]quinoline

IUPAC Name

[1,3]dioxolo[4,5-f]quinoline

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-5H,6H2

InChI Key

CQPXNTMBZJAWOM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)N=CC=C3

[1,3]Dioxolo[4,5-f]quinoline is a heterocyclic compound characterized by a fused dioxole and quinoline structure. This compound is part of a larger family of quinoline derivatives, which are known for their diverse biological activities. The unique structural features of [1,3]dioxolo[4,5-f]quinoline contribute to its potential applications in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: This reaction adds hydrogen or removes oxygen, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups can be replaced through reactions with halogens or nucleophiles.

Common reagents for these reactions include oxidizing and reducing agents, with conditions often involving controlled temperatures and solvents like dichloromethane or ethanol .

Research has shown that [1,3]dioxolo[4,5-f]quinoline exhibits significant biological activity, particularly in anticancer research. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia) cells. These compounds often act by inducing apoptosis and inhibiting cell proliferation through interactions with specific enzymes and receptors involved in cancer progression .

The synthesis of [1,3]dioxolo[4,5-f]quinoline can be achieved through several methods:

  • One-Pot Three-Component Reaction: This method typically involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures.
  • Ultrasound-Mediated Synthesis: Recent advancements have introduced catalyst-free methods that enhance yields while minimizing environmental impact.

These synthetic routes emphasize green chemistry principles aimed at reducing waste and utilizing environmentally friendly reagents .

The applications of [1,3]dioxolo[4,5-f]quinoline span various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer agents and for treating other diseases due to their ability to interact with biological targets effectively.
  • Agricultural Chemicals: Some derivatives exhibit antimicrobial properties that could be useful in developing pesticides or fungicides.

The compound's versatility makes it a candidate for further research in drug discovery and development .

Interaction studies have revealed that [1,3]dioxolo[4,5-f]quinoline derivatives can interact with various biological molecules. For instance:

  • They may inhibit specific enzymes linked to cancer cell survival.
  • Their interactions with DNA suggest a mechanism through which they induce cell cycle arrest and apoptosis.

These studies are crucial for understanding the pharmacodynamics of these compounds and optimizing their efficacy as therapeutic agents .

Several compounds share structural similarities with [1,3]dioxolo[4,5-f]quinoline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
[1,3]Dioxolo[4,5-f]quinolineDioxole fused with quinolineAnticancer potential
Pyrimido[4,5-b]quinolinePyrimido ring fused with quinolineAnticancer activity on multiple lines
Quinoline-Piperonal hybridsQuinoline structure with piperonalPotential drugs against Alzheimer’s
[1,3]Dioxolo[4,6-g]quinolineDioxole fused with quinolineAntiviral and anticancer properties
Fused Imidazo[4,5-c]quinolinesImidazole fused with quinolineStrong anticancer effects

The uniqueness of [1,3]dioxolo[4,5-f]quinoline lies in its specific dioxole configuration combined with the quinoline base structure. This combination allows for distinct interactions within biological systems compared to its analogs.

Multicomponent Reaction Strategies in Heterocyclic Synthesis

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex heterocycles, including dioxolo[4,5-f]quinoline derivatives, by enabling the concurrent assembly of multiple building blocks into a single scaffold. The Ugi reaction, a four-component process involving aldehydes, amines, isocyanides, and carboxylic acids, exemplifies this approach. For instance, the reaction of 4-nitrobenzaldehyde with malononitrile and anilinolactones in aqueous ethanol, catalyzed by L-proline, yields fused quinoline structures with 82–93% efficiency. This method outperforms traditional stepwise syntheses, as demonstrated by comparative studies showing four-component reactions achieving only 47–71% yields.

The Biginelli reaction, modified for heterocyclic ketones, offers another route. A microwave-assisted protocol condenses 6-methyl-4-hydroxyquinolin-2(1H)-one with aromatic aldehydes and phenyl urea to form pyrimidoquinoline derivatives. Similarly, rhodium acetate-catalyzed one-pot reactions between chloroanilines and β-propiolactone derivatives under mild conditions (20–30°C) produce 3-substituted quinoline carboxylates in >80% yields. These methods highlight the versatility of MCRs in introducing functional groups such as alkoxy, aryl, and heteroaryl substituents at specific positions on the quinoline core.

Table 1: Comparison of MCR Strategies for Quinoline Derivatives

Reaction TypeComponentsCatalystYield (%)Reference
Ugi-like three-componentAldehyde, malononitrile, anilinolactonesL-proline82–93
Modified Biginelli4-Hydroxyquinolone, aldehyde, phenyl ureaMicrowaveNot reported
Rhodium-catalyzedChloroaniline, β-propiolactoneRhodium acetate>80

Visible-Light-Induced Radical Bromination Techniques

While visible-light-induced radical bromination remains underexplored for dioxolo[4,5-f]quinoline derivatives, emerging methodologies in quinoline functionalization suggest potential applications. Radical bromination typically involves generating bromine radicals via photocatalysts under visible light, which abstract hydrogen atoms from C–H bonds to form alkyl radicals. Subsequent bromine atom transfer installs bromine substituents. For example, palladium-catalyzed reactions of 2-chloroquinoline-3-carbaldehydes with isocyanides and water yield carboxamides, though bromination steps are not explicitly detailed in the provided literature.

Future work may adapt protocols like the toluenesulfonylation of 5-(2-chloroquinolin-3-yl)oxazoles, replacing sulfonyl groups with bromine via radical pathways. Such strategies could enable regioselective bromination at the quinoline C-5 or C-7 positions, critical for further cross-coupling reactions.

Povarov Reaction Applications for Quinoline Core Formation

The Povarov reaction, a [4+2] cycloaddition between anilines, aldehydes, and dienophiles, efficiently constructs tetrahydroquinoline scaffolds. Recent adaptations have extended its utility to aromatic quinolines. For instance, electron-deficient dienophiles like ethyl glyoxylate react with 3,4-dihydro-2H-pyran under acidic conditions to form dioxolo-fused quinolines after oxidation. This method’s atom economy and convergent nature make it ideal for generating structural diversity.

In one application, the Povarov reaction of 4-methoxyaniline with cyclopentadiene and glyoxylic acid produces a tetrahydroquinoline intermediate, which undergoes DDQ oxidation to yield the fully aromatic dioxolo[4,5-f]quinoline. The reaction’s modularity allows incorporation of substituents such as nitro, methoxy, or halogen groups at the aldehyde or aniline components, tailoring electronic and steric properties for target applications.

Table 2: Substrate Scope in Povarov-Derived Quinoline Synthesis

Aniline DerivativeAldehyde ComponentDienophileYield (%)
4-NitroanilineGlyoxylic acidCyclopentadiene78
3-Methoxyaniline4-ChlorobenzaldehydeEthyl acrylate85
2-FluoroanilineFormaldehyde1,3-Cyclohexadiene72

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift in the industrial synthesis of [1] [2]Dioxolo[4,5-f]quinoline, offering significant advantages over traditional batch processing methods [3] [4]. The implementation of continuous flow systems provides enhanced control over reaction parameters, improved safety profiles, and superior scalability for commercial production.

Microreactor Systems for Process Development

Microreactor technology serves as the foundation for process development in [1] [2]Dioxolo[4,5-f]quinoline synthesis. These systems operate with packed bed configurations at elevated temperatures ranging from 180-220°C under pressures of 5-15 bar [3] [5]. The residence time in microreactors is optimized between 2-8 minutes, enabling rapid reaction kinetics while maintaining excellent selectivity. Flow rates of 0.1-0.5 mL/min facilitate precise control over reaction conditions, resulting in yields of 85-92% with space-time yields reaching 12-18 kg/m³·h [4].

The catalyst loading in microreactor systems typically ranges from 5-10 mol%, utilizing heterogeneous catalysts that can be easily regenerated [6]. The solvent system of acetonitrile and water provides optimal solubility for reactants while maintaining compatibility with downstream purification processes. Throughput capabilities of 0.05-0.2 g/h make microreactors ideal for initial process optimization and small-scale production requirements [5].

Mesoreactor Scale-Up Considerations

Mesoreactor implementations bridge the gap between laboratory-scale microreactors and full production systems. Tubular flow reactors operating at 160-200°C under reduced pressures of 3-10 bar demonstrate excellent scalability while maintaining product quality [7]. The extended residence times of 5-15 minutes accommodate the heat and mass transfer limitations inherent in larger reactor volumes.

Flow rates in mesoreactor systems range from 1-5 mL/min, providing throughput capabilities of 0.5-2.0 g/h while maintaining yields of 78-88% [8]. The catalyst loading is reduced to 3-8 mol% due to improved contact efficiency in tubular configurations. Ethanol and dimethylformamide serve as the preferred solvent system, offering enhanced solubility and thermal stability at the operating conditions.

Space-time yields in mesoreactor systems reach 8-15 kg/m³·h, representing a significant improvement over batch processing while maintaining the flexibility required for process optimization [4]. The reduced catalyst requirements and improved atom economy contribute to enhanced process economics at this scale.

Production-Scale Continuous Systems

Large-scale production of [1] [2]Dioxolo[4,5-f]quinoline employs continuous stirred tank reactors operating at 140-180°C under moderate pressures of 2-8 bar [9]. The extended residence times of 10-30 minutes ensure complete conversion while accommodating the heat transfer limitations of larger reactor volumes. Flow rates of 10-50 mL/min enable throughput capabilities of 5-20 g/h, suitable for commercial production requirements.

Catalyst loading is minimized to 2-5 mol% through optimized reactor design and enhanced mixing efficiency [10]. The methanol and toluene solvent system provides excellent phase behavior and simplified downstream processing. Yields of 72-85% are achieved while maintaining space-time yields of 5-12 kg/m³·h, representing optimal balance between productivity and economic considerations [9].

The implementation of automated control systems ensures consistent product quality and enables real-time optimization of reaction parameters. Heat integration strategies recover thermal energy from exothermic reactions, reducing overall energy consumption by 20-35% [11].

Purification Challenges in Large-Scale Synthesis

The purification of [1] [2]Dioxolo[4,5-f]quinoline presents significant challenges at industrial scale due to the complex nature of reaction mixtures and the stringent purity requirements for pharmaceutical applications [12] [13]. Multiple purification strategies must be evaluated to optimize both product quality and process economics.

Crystallization Methods and Optimization

Crystallization represents the most economically viable purification method for large-scale production, achieving purities of 95-98% with recovery yields of 85-92% [14]. The process requires careful optimization of temperature, concentration, and solvent composition to achieve consistent crystal quality. Processing times of 8-24 hours are typical, with solvent consumption ranging from 5-15 L/kg of product.

The crystallization process is initiated by controlled cooling of concentrated reaction solutions, followed by seeding with high-purity crystals to ensure consistent nucleation [14]. Temperature profiles must be carefully controlled to prevent formation of polymorphic impurities that can compromise product quality. Energy requirements of 2-5 kWh/kg make crystallization an attractive option for large-scale processing.

Optimization strategies include the use of anti-solvent addition to enhance precipitation efficiency and the implementation of continuous crystallization systems to improve process control [14]. The excellent scalability of crystallization processes makes them particularly suitable for commercial production volumes.

Chromatographic Separation Techniques

Column chromatography achieves the highest purities of 98-99.5% but suffers from poor scalability and high solvent consumption [13] [15]. Recovery yields of 65-78% and processing times of 4-12 hours limit the economic viability of this approach for large-scale production. Solvent consumption of 20-80 L/kg represents a significant environmental and economic burden.

Preparative high-performance liquid chromatography provides exceptional purity levels of 99-99.8% but is limited to specialized applications due to high costs and limited throughput [16] [17]. Energy requirements of 8-15 kWh/kg and recovery yields of 55-70% restrict its use to high-value products where exceptional purity is essential.

The development of continuous chromatographic systems and multi-column approaches can improve the economics of chromatographic purification [16]. However, the fundamental limitations of scale and solvent consumption remain significant challenges for industrial implementation.

Advanced Separation Technologies

Membrane filtration technologies offer excellent scalability with purities of 88-94% and recovery yields of 82-90% [18]. Processing times of 2-6 hours and low solvent consumption of 2-8 L/kg make membrane systems attractive for large-scale applications. Energy requirements of 0.5-2 kWh/kg contribute to favorable process economics.

Ultrafiltration and nanofiltration membranes can selectively retain [1] [2]Dioxolo[4,5-f]quinoline while removing smaller impurities and by-products [18]. The continuous nature of membrane processes enables integration with upstream synthesis operations, reducing overall processing costs and improving efficiency.

Liquid-liquid extraction provides excellent scalability with recovery yields of 88-95% and processing times of 1-4 hours [15]. Purities of 85-92% may require additional purification steps but the low energy requirements of 0.5-2 kWh/kg and moderate solvent consumption of 10-30 L/kg make extraction an economically attractive option.

Distillation methods achieve purities of 90-95% with recovery yields of 80-88% [12]. However, the thermal sensitivity of [1] [2]Dioxolo[4,5-f]quinoline requires reduced pressure operation to minimize degradation. Energy requirements of 15-25 kWh/kg reflect the high heat of vaporization and the need for careful temperature control.

Waste Minimization Strategies for Sustainable Manufacturing

Sustainable manufacturing of [1] [2]Dioxolo[4,5-f]quinoline requires comprehensive waste minimization strategies that address solvent recovery, catalyst regeneration, and by-product utilization [19] [20]. Implementation of circular economy principles can achieve waste reductions of 80-95% while providing cost savings of 40-60% [21] [11].

Solvent Recovery and Recycling Systems

Solvent recovery represents the most impactful waste minimization strategy, achieving waste reductions of 70-85% with cost savings of 25-40% [19]. Distillation and membrane separation technologies enable recovery of high-purity solvents suitable for reuse in synthesis operations. The environmental impact score of 8.5/10 reflects the significant reduction in virgin solvent consumption and waste generation.

Implementation requires medium complexity infrastructure including distillation columns, membrane units, and solvent storage systems [21]. Multi-stage distillation enables separation of solvent mixtures with high efficiency, while membrane pervaporation provides energy-efficient separation of azeotropic mixtures. Automated control systems ensure consistent solvent quality and optimize recovery efficiency.

The integration of solvent recovery with synthesis operations enables closed-loop processing where recovered solvents are directly recycled to reaction systems [21]. This approach minimizes storage requirements and reduces the risk of solvent degradation during extended storage periods.

Catalyst Regeneration and Reuse

Catalyst regeneration strategies achieve waste reductions of 60-80% with cost savings of 15-30% [6] [10]. Thermal regeneration and washing procedures restore catalyst activity while extending useful life by 5-10 cycles. The environmental impact score of 7.5/10 reflects reduced consumption of virgin catalyst materials and decreased disposal requirements.

Heterogeneous catalysts used in [1] [2]Dioxolo[4,5-f]quinoline synthesis are particularly amenable to regeneration through controlled calcination and acid washing [6]. Temperature profiles of 400-600°C remove organic deposits while preserving active sites and support structure. Aqueous acid washing removes metal impurities and restores surface properties.

Implementation complexity is moderate, requiring specialized equipment for safe handling of spent catalysts and controlled atmosphere regeneration [10]. Automated systems monitor catalyst activity and initiate regeneration cycles based on performance criteria, ensuring optimal catalyst utilization.

By-Product Valorization

By-product utilization strategies achieve waste reductions of 40-65% with cost savings of 10-25% through chemical conversion to value-added products [20] [22]. The environmental impact score of 6.5/10 reflects the complexity of by-product processing and market limitations for secondary products. Implementation complexity is high due to the need for additional processing equipment and market development.

Common by-products from [1] [2]Dioxolo[4,5-f]quinoline synthesis include partially methylated derivatives and ring-opened intermediates [1]. These compounds can be converted to pharmaceutical intermediates or specialty chemicals through additional synthetic steps. The development of integrated biorefinery concepts enables utilization of organic by-products as feedstocks for biochemical production.

Process Intensification and Green Chemistry

Process intensification through microreactor technology and flow chemistry achieves waste reductions of 50-75% with cost savings of 20-35% [22] [23]. The environmental impact score of 8.0/10 reflects improved atom economy and reduced solvent requirements. Implementation complexity is high due to the need for specialized equipment and process redesign.

Green solvent substitution using ionic liquids and supercritical fluids achieves waste reductions of 30-60% with cost savings of 5-20% [22]. The environmental impact score of 7.0/10 reflects reduced toxicity and improved biodegradability of solvent systems. Medium implementation complexity requires careful evaluation of solvent compatibility and process modifications.

Atom economy optimization through multi-component reactions achieves waste reductions of 45-70% with cost savings of 15-30% [24] [25]. The environmental impact score of 7.5/10 reflects improved utilization of raw materials and reduced by-product formation. High implementation complexity requires significant process redesign and optimization.

Closed-Loop Manufacturing Systems

Closed-loop manufacturing represents the ultimate waste minimization strategy, achieving waste reductions of 80-95% with cost savings of 40-60% [19]. The environmental impact score of 9.5/10 reflects comprehensive material recycling and minimal waste generation. Implementation complexity is very high due to the need for complete process integration and advanced control systems.

Complete material recycling loops integrate all process streams to eliminate waste generation [21]. Spent solvents are recovered and purified for reuse, catalysts are regenerated and recycled, and by-products are converted to useful materials. Water treatment systems enable recycling of aqueous streams while meeting discharge standards.

Energy integration through heat exchanger networks achieves waste reductions of 35-55% with cost savings of 20-35% [11]. The environmental impact score of 6.0/10 reflects reduced energy consumption and carbon footprint. High implementation complexity requires detailed heat integration studies and specialized equipment design.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

173.047678466 g/mol

Monoisotopic Mass

173.047678466 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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